ethyl 2-amino-5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]thiophene-3-carboxylate is a complex organic compound characterized by its unique molecular structure. This compound features a thiophene ring, an amino group, and a phthalimide moiety, making it a valuable intermediate in various chemical syntheses and applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with ethyl thiophene-3-carboxylate and phthalimide derivatives.
Reaction Steps: The process involves a nucleophilic substitution reaction where the phthalimide derivative reacts with the ethyl thiophene-3-carboxylate under specific conditions.
Catalysts and Solvents: Common catalysts include strong bases like sodium hydride (NaH), and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature and Pressure: The reaction is usually conducted at elevated temperatures (50-80°C) and atmospheric pressure.
Industrial Production Methods:
Batch vs. Continuous Processes: Industrial production may employ either batch or continuous processes depending on the scale and desired purity.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where various nucleophiles can replace the existing functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, or halides are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted thiophenes.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules, potentially influencing biological pathways. Medicine: The compound's derivatives may exhibit biological activity, making it a candidate for drug development. Industry: Its applications extend to material science, where it can be used in the creation of advanced materials with specific properties.
Mechanism of Action
The mechanism by which ethyl 2-amino-5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]thiophene-3-carboxylate exerts its effects depends on its derivatives and the biological targets they interact with. The molecular targets and pathways involved can vary widely, but often include interactions with enzymes or receptors that play a role in cellular processes.
Comparison with Similar Compounds
Ethyl 2-amino-5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]thiophene-3-carboxylate
Ethyl 2-amino-5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propyl]thiophene-3-carboxylate
Ethyl 2-amino-5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]thiophene-3-carboxylate
Uniqueness: Ethyl 2-amino-5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]thiophene-3-carboxylate stands out due to its specific structural features, particularly the presence of the methyl group, which can influence its reactivity and biological activity compared to its longer-chain analogs.
This compound's versatility and unique properties make it a valuable asset in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and serve as an intermediate in complex syntheses underscores its importance in advancing research and development across multiple fields.
Properties
IUPAC Name |
ethyl 2-amino-5-[(1,3-dioxoisoindol-2-yl)methyl]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-2-22-16(21)12-7-9(23-13(12)17)8-18-14(19)10-5-3-4-6-11(10)15(18)20/h3-7H,2,8,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJZSFXGNXMKEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)CN2C(=O)C3=CC=CC=C3C2=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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